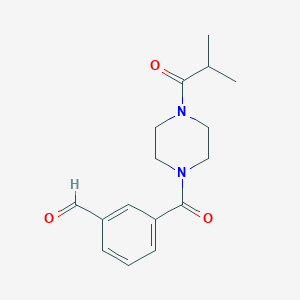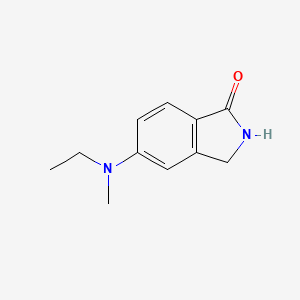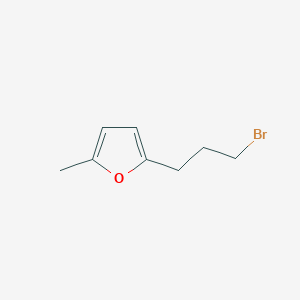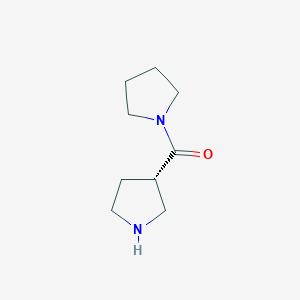
7-Methyl-2-phenyl-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-phenyl-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a methyl group at the 7th position and a phenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl-benzoxazole typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with benzaldehyde under acidic or basic conditions to form the desired benzoxazole derivative . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs high-temperature and high-pressure conditions to achieve higher yields. The use of continuous flow reactors and microwave-assisted synthesis are also common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-2-phenyl-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of benzoxazole-2-carboxylic acid derivatives.
Reduction: Formation of benzoxazole-2-ylmethanol derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituents used.
Applications De Recherche Scientifique
7-Methyl-2-phenyl-benzoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methyl-2-phenyl-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound with a similar structure but without the methyl and phenyl groups.
2-Phenylbenzoxazole: Similar structure but lacks the methyl group at the 7th position.
7-Methylbenzoxazole: Similar structure but lacks the phenyl group at the 2nd position.
Uniqueness: 7-Methyl-2-phenyl-benzoxazole is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C14H11NO |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
7-methyl-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO/c1-10-6-5-9-12-13(10)16-14(15-12)11-7-3-2-4-8-11/h2-9H,1H3 |
Clé InChI |
VPNXLHLCORCHDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Aminoethyl)phenoxy]nicotinamide](/img/structure/B8453436.png)

![1,4-Dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8453447.png)





![4-[(3-Nitrophenyl)amino]-3-penten-2-one](/img/structure/B8453481.png)




